Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate
Overview
Description
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It’s also used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .Molecular Structure Analysis
The molecular structure of compounds similar to “Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate” can be complex. For instance, DMAPA has a chemical formula of C5H14N2 .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg mL −1 and a boiling point of 132.1 °C .Mechanism of Action
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate acts as a quaternary ammonium salt and has been found to exhibit interesting biochemical and physiological effects. It has been shown to interact with cell membranes and can alter the permeability of these membranes. It has also been found to interact with proteins and enzymes, which can affect their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses. It has also been found to have antitumor activity and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. One limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate. One area of interest is its potential use as a drug delivery agent. It has been shown to interact with cell membranes, which could be useful for delivering drugs to specific cells or tissues. Another area of interest is its potential use in nanotechnology. This compound has been used in the synthesis of new polymers and surfactants, which could have applications in the development of new nanomaterials. Finally, this compound could be studied further for its potential use in cancer therapy. Its antitumor activity could be further explored to develop new cancer treatments.
Scientific Research Applications
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate has been found to have potential applications in scientific research. It has been used as a quaternary ammonium salt in the synthesis of new polymers and surfactants. It has also been studied for its potential use as a phase transfer catalyst in organic synthesis reactions.
Safety and Hazards
properties
IUPAC Name |
methyl 3-[3-(dimethylamino)propylamino]-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(10(13)14-4)8-11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBRCRZQLOYJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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